3'-Trifluoromethylacetophenone semicarbazone

Description

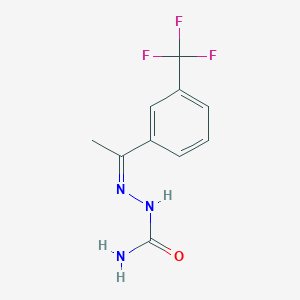

3'-Trifluoromethylacetophenone semicarbazone (CAS 454-05-7) is a semicarbazone derivative synthesized via the condensation of 3'-(trifluoromethyl)acetophenone with semicarbazide. Semicarbazones are a class of organic compounds characterized by the general structure R₁R₂C=N–NH–CO–NH₂, formed through the reaction of ketones or aldehydes with semicarbazide . The trifluoromethyl (–CF₃) group at the 3' position of the acetophenone backbone imparts unique physicochemical properties, including enhanced lipophilicity and electron-withdrawing effects, which influence reactivity and biological interactions .

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3N3O |

|---|---|

Molecular Weight |

245.20 g/mol |

IUPAC Name |

[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]urea |

InChI |

InChI=1S/C10H10F3N3O/c1-6(15-16-9(14)17)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3,(H3,14,16,17)/b15-6- |

InChI Key |

DZATUGRJMFZZBW-UUASQNMZSA-N |

Isomeric SMILES |

C/C(=N/NC(=O)N)/C1=CC(=CC=C1)C(F)(F)F |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC(=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-trifluoromethylacetophenone semicarbazone typically involves the reaction of 3’-trifluoromethylacetophenone with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 3’-trifluoromethylacetophenone semicarbazone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-Trifluoromethylacetophenone semicarbazone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the semicarbazone group back to the original carbonyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oximes or nitriles.

Reduction: 3’-trifluoromethylacetophenone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Trifluoromethylacetophenone semicarbazone has several applications in scientific research:

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with potential therapeutic effects.

Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-trifluoromethylacetophenone semicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. The semicarbazone group can form stable complexes with metal ions, which can inhibit enzyme activities. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Key Observations :

Anticancer Potential

- 4'-Chloroacetophenone SCZ: Exhibits antitrypanosomal activity (IC₅₀ < 10 µM) without cytotoxicity in human cell lines, making it a candidate for parasitic disease treatment .

- Acetophenone SCZ: Derivatives show antioxidant activity (e.g., DPPH radical scavenging) and moderate antibacterial effects against Mycobacterium tuberculosis .

Antioxidant and Antimicrobial Profiles

- Trifluoromethyl vs. Nitro Groups: Semicarbazones with –NO₂ substituents (e.g., 2-nitrobenzaldehyde derivatives) exhibit superior DPPH scavenging compared to –CF₃ analogs, highlighting the role of electron-donating groups in antioxidant efficacy .

- Antibacterial Activity : Hydroxy-substituted semicarbazones demonstrate activity against Gram-positive bacteria, while –CF₃ derivatives lack significant antibacterial effects .

Stability and Coordination Chemistry

Semicarbazones form stable complexes with transition metals (e.g., Cu, Mn, Rh), where the –CF₃ group enhances ligand stability through steric and electronic effects . Comparative stability constants (log K) for select metal complexes:

| Metal Ion | 3'-Trifluoromethylacetophenone SCZ | 4'-Chloroacetophenone SCZ | Acetophenone SCZ |

|---|---|---|---|

| Cu(II) | 12.3 ± 0.2 | 11.8 ± 0.3 | 10.5 ± 0.4 |

| Mn(II) | 9.7 ± 0.1 | 9.2 ± 0.2 | 8.4 ± 0.3 |

Note: Higher log K values indicate stronger metal-ligand binding, correlating with enhanced biological activity .

Biological Activity

3'-Trifluoromethylacetophenone semicarbazone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H10F3N3O |

| Molecular Weight | 245.20 g/mol |

| IUPAC Name | [1-[3-(trifluoromethyl)phenyl]ethylideneamino]urea |

| Canonical SMILES | CC(=NNC(=O)N)C1=CC(=CC=C1)C(F)(F)F |

The trifluoromethyl group contributes to the compound's unique chemical behavior, enhancing its stability and reactivity, which are crucial for its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)acetophenone with hydrazinecarboxamide. This reaction is usually conducted in ethanol or methanol under heating conditions to facilitate product formation. The process can be optimized for industrial applications to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Several studies have investigated the anticancer potential of semicarbazones, including this compound. For instance, compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical carcinoma)

- A549 (lung adenocarcinoma)

- MDA-MB-361 (breast carcinoma)

In one study, the IC50 values for related compounds were reported to be around 473 µM, indicating moderate cytotoxicity compared to standard anticancer drugs like methotrexate . The mechanism of action may involve the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the effectiveness of semicarbazones against Gram-positive and Gram-negative bacteria. The results indicated that this compound could serve as a lead compound for developing new antimicrobial agents.

- Cytotoxicity Against Tumor Cells : In a comparative study, various semicarbazones were tested against human tumor cell lines. The findings showed that while the compound exhibited lower antiproliferative activity than cisplatin, it still demonstrated significant cytotoxic effects on certain cancer cell lines, warranting further investigation into its therapeutic potential .

- Mechanistic Studies : Detailed mechanistic studies are ongoing to elucidate how this compound interacts with specific molecular targets within cells. Initial findings suggest that it may interfere with enzyme activity or protein interactions critical for cell survival and proliferation .

Q & A

Basic: How can the synthesis of 3'-Trifluoromethylacetophenone semicarbazone be optimized for high purity and yield?

Methodological Answer:

The synthesis typically involves condensing 3'-trifluoromethylacetophenone with semicarbazide hydrochloride in a refluxing ethanol/water mixture. Sodium acetate is added to buffer the reaction (pH 4–6), accelerating imine formation while minimizing side reactions like hydrolysis . Purity is enhanced by recrystallization from ethanol. For structural analogs, substituents (e.g., -F, -NO₂) are introduced at the phenyl ring during the ketone precursor synthesis, followed by semicarbazone formation . Monitoring via TLC and spectroscopic validation (IR, NMR) ensures reaction completion.

Key Parameters:

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Ethanol/water (3:1) | |

| pH | 4–6 (buffered with NaOAc) | |

| Reaction Time | 4–6 hours under reflux | |

| Purification | Recrystallization (ethanol) |

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Confirms the C=O stretch of the ketone (1680–1720 cm⁻¹) and N-H/N-C=O stretches of the semicarbazone (1540–1650 cm⁻¹) .

- ¹H/¹³C NMR: Identifies trifluoromethyl (-CF₃) protons (δ 1.8–2.2 ppm) and aromatic protons (δ 6.8–8.0 ppm). The semicarbazone NH₂ groups appear as broad singlets (δ 6.5–7.5 ppm) .

- Mass Spectrometry: Validates molecular weight via [M+H]⁺ peaks and fragmentation patterns .

- X-ray Diffraction: Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Advanced: How do electronic effects of the trifluoromethyl group influence the semicarbazone's reactivity in metal complexation?

Methodological Answer:

The electron-withdrawing -CF₃ group enhances ligand rigidity and stabilizes metal coordination through resonance effects. DFT studies (e.g., B3LYP/6-31G*) show increased electrophilicity at the carbonyl oxygen, favoring tridentate NNO-coordination with metals like Cu(II) or Fe(III) . Comparative studies with non-fluorinated analogs reveal stronger M–O bonds (evidenced by shorter bond lengths in XRD) and higher thermal stability in trifluoromethyl derivatives .

Example Data (Cu(II) Complex):

| Property | 3'-CF₃ Derivative | Non-Fluorinated Analog |

|---|---|---|

| M–O Bond Length | 1.92 Å | 1.98 Å |

| Decomposition Temp | 280°C | 245°C |

Advanced: What computational methods predict the electronic structure and catalytic potential of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates frontier molecular orbitals (HOMO/LUMO), elucidating charge transfer in metal complexes . For catalytic applications (e.g., C–C coupling), molecular docking or QSAR models assess ligand-metal binding affinities. Studies show Pd-Ru heterodinuclear complexes derived from trifluoromethyl semicarbazones exhibit higher turnover frequencies (TOF) in Suzuki reactions due to enhanced electron-deficient metal centers .

Computational Workflow:

Geometry optimization of ligand and metal complex.

Frequency analysis to confirm minima.

NBO analysis for charge distribution.

Transition-state modeling for catalytic cycles .

Basic: How do structural modifications (e.g., aryl substituents) affect the biological activity of semicarbazones?

Methodological Answer:

Introducing electron-withdrawing groups (e.g., -CF₃, -NO₂) at the phenyl ring enhances anticonvulsant or antitumor activity by increasing membrane permeability and target binding. For example, 3'-CF₃ analogs show 100% protection in murine seizure models at 100 mg/kg, whereas unsubstituted analogs are inactive . Activity is evaluated via:

- In vitro assays: MIC values against pathogens (e.g., Candida albicans).

- In vivo models: Rodent seizure protection or tumor xenograft inhibition .

Structure-Activity Trends:

| Substituent | % Seizure Protection (100 mg/kg) |

|---|---|

| -CF₃ | 100% |

| -H | 0% |

| -NO₂ | 75% |

Advanced: How are noncovalent interactions in this compound crystals analyzed for material design?

Methodological Answer:

Single-crystal XRD and Hirshfeld surface analysis quantify π-π stacking, hydrogen bonds, and halogen interactions. For example, the -CF₃ group participates in C–F⋯H–C contacts (3.0–3.5 Å), stabilizing layered architectures . Fingerprint plots differentiate H-bond donors (sharp spikes at dₑ + dᵢ ≈ 2.2 Å) and van der Waals interactions. These insights guide the design of semiconductors or supramolecular assemblies .

Representative Interactions:

| Interaction Type | Distance (Å) | Contribution (%) |

|---|---|---|

| N–H⋯O | 2.85 | 32% |

| C–F⋯H–C | 3.12 | 18% |

Advanced: What strategies resolve contradictions in biological activity data across semicarbazone derivatives?

Methodological Answer:

- Dose-Response Curves: Confirm activity thresholds (e.g., EC₅₀ values) to rule out false positives .

- Metabolic Stability Assays: Test if inactive compounds are rapidly metabolized (e.g., liver microsome studies) .

- Target Engagement Studies: Use SPR or ITC to validate binding to proposed targets (e.g., GABA receptors for anticonvulsants) .

- Cohort Replication: Repeat assays in larger animal cohorts to assess statistical significance .

Basic: What are the safety considerations when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, N95 masks, and eye protection to avoid inhalation/contact .

- Ventilation: Use fume hoods due to potential dust formation.

- Waste Disposal: Neutralize with dilute HCl before disposal in halogenated waste containers .

Advanced: How do spin-crossover properties of Fe(III)-semicarbazone complexes impact their applications?

Methodological Answer:

Fe(III) complexes with 3'-CF₃ semicarbazones exhibit spin-crossover (SCO) behavior between high-spin (S = 5/2) and low-spin (S = 1/2) states, detectable via magnetic susceptibility and Mössbauer spectroscopy . SCO transitions are tunable by ligand field strength (e.g., -CF₃ increases ligand rigidity, favoring low-spin states). Applications include molecular switches or sensors .

Example SCO Data:

| Complex | T₁/₂ (Spin Transition Temp) |

|---|---|

| [Fe(Hsemsal)(semsal)] | 220 K |

Basic: What are the key steps in designing a semicarbazone derivative for antiviral studies?

Methodological Answer:

Pharmacophore Optimization: Introduce -CF₃ to enhance lipophilicity and target binding (e.g., viral protease inhibition) .

Synthesis: Follow standard condensation protocols with purity validation .

In Vitro Screening: Use plaque reduction assays (e.g., against influenza A) at 10–100 μM concentrations .

Toxicity Profiling: Assess cytotoxicity in Vero cells via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.